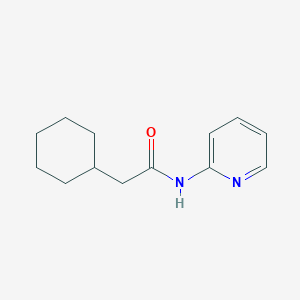

2-cyclohexyl-N-(pyridin-2-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-cyclohexyl-N-pyridin-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-13(10-11-6-2-1-3-7-11)15-12-8-4-5-9-14-12/h4-5,8-9,11H,1-3,6-7,10H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVYWOOOWWVYMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(pyridin-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with a cyclohexyl-substituted acyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired amide product .

Another method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), with the reaction conditions being mild and metal-free .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-cyclohexyl-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-cyclohexyl-N-(pyridin-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.

Materials Science: It can be used as a building block for the synthesis of novel materials with specific properties.

Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its mechanism of action and potential as a drug candidate.

Wirkmechanismus

The mechanism of action of 2-cyclohexyl-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but it is believed that the compound’s structure allows it to interact with various biological molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of 2-cyclohexyl-N-(pyridin-2-yl)acetamide can be contextualized against related acetamide derivatives, as outlined below:

Structural Analogues with Varying Substituents

Pharmacokinetic and Toxicity Profiles

- Toxicity: 2-Cyano-N-[(methylamino)carbonyl]acetamide (a structurally related compound) lacks thorough toxicological data, underscoring the need for caution in handling cyano-substituted acetamides .

Crystallographic and Computational Insights

- The cyclohexyl group in this compound contributes to hydrophobic packing in protein-ligand complexes, a feature absent in smaller substituents like cyano or methoxy groups .

- Molecular docking studies suggest that pyridin-2-yl positioning is critical for Mpro inhibition, as pyridin-3-yl or pyridin-4-yl analogues (e.g., Py3A, Py4MA) disrupt optimal hydrogen bonding .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-cyclohexyl-N-(pyridin-2-yl)acetamide?

- Answer : Synthesis typically involves multi-step reactions:

Condensation : Reacting cyclohexylamine with chloroacetyl chloride in dichloromethane (DCM) at 0°C to form the chloroacetamide intermediate.

Nucleophilic Substitution : Reacting the intermediate with pyridin-2-amine in tetrahydrofuran (THF) under reflux, often using coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation .

- Key Considerations : Solvent choice (e.g., ethanol for milder conditions), reaction time (12–24 hours), and purification via column chromatography to isolate the product.

Q. Which spectroscopic and analytical techniques are critical for confirming structural integrity and purity?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclohexyl and pyridinyl proton environments and verify substitution patterns.

- Infrared Spectroscopy (IR) : Validate amide C=O stretching (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out impurities .

- HPLC : Purity assessment (>95% by area normalization).

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Answer :

- Enzyme Inhibition : Screen against kinases or proteases using fluorometric/colorimetric assays (e.g., ATPase activity for kinase targets).

- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Answer : Contradictions may arise from:

- Purity Variability : Reproduce synthesis and rigorously characterize batches via HPLC and NMR.

- Assay Conditions : Standardize protocols (e.g., pH, incubation time) and include positive controls (e.g., known inhibitors).

- Structural Analogues : Compare bioactivity with derivatives (e.g., pyridinyl substituents) to identify structure-activity relationships (SAR) .

Q. What experimental strategies optimize reaction conditions for improved yield and scalability?

- Answer :

- Design of Experiments (DOE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading).

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 2 hours) while maintaining yield .

- Catalyst Screening : Test alternatives to DCC (e.g., EDC/HOBt) for milder amide coupling .

Q. How can computational modeling guide target identification and mechanistic studies?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.